molecular formula C20H20N6O3S B2991895 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021031-06-0

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2991895
CAS No.: 1021031-06-0
M. Wt: 424.48
InChI Key: YMULWHOFTVNAEQ-UHFFFAOYSA-N
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Description

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H23N5O3C_{23}H_{23}N_{5}O_{3}, with a molecular weight of 417.5 g/mol. Its structure includes a thiazole ring, a triazole moiety, and various aromatic groups which contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of triazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , a related derivative, demonstrated potent inhibition of c-Met kinase with an IC50 value of 0.090μM0.090\,\mu M, comparable to Foretinib (IC50 = 0.019μM0.019\,\mu M) . The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase in sensitive cancer cell lines .

2. Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could be beneficial for treating conditions characterized by excessive inflammation .

The biological effects of this compound are hypothesized to occur through interactions with specific molecular targets such as kinases and inflammatory mediators. The exact pathways remain an area for further research.

Case Studies and Research Findings

Several studies have evaluated the efficacy of similar compounds in vitro:

Study Example:
A study focused on triazolo-pyridazine derivatives evaluated their cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings indicated that these compounds exhibited moderate to high cytotoxicity with promising IC50 values .

In Vivo Studies:
While most current data are derived from in vitro studies, future research should aim at in vivo models to assess the pharmacokinetics and therapeutic potential in living organisms.

Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c1-12-18(30-13(2)22-12)20(27)21-9-10-29-17-8-7-16-23-24-19(26(16)25-17)14-5-4-6-15(11-14)28-3/h4-8,11H,9-10H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMULWHOFTVNAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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